4-(4-Ethylpiperazin-1-yl)phenol

Medicinal Chemistry Physicochemical Property Optimization Drug-Likeness

4-(4-Ethylpiperazin-1-yl)phenol (CAS 1086392-78-0) is a para-substituted N-ethylpiperazine phenol with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol. The compound is a white to off-white solid at room temperature, supplied at a minimum purity specification of 98% by vendors such as AKSci, with characterization typically including MSDS, NMR, HPLC, and LC-MS documentation.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1086392-78-0
Cat. No. B1464791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)phenol
CAS1086392-78-0
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3
InChIKeyNIJCLRCKKHSEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylpiperazin-1-yl)phenol CAS 1086392-78-0: Physicochemical Profile and Procurement-Relevant Identity


4-(4-Ethylpiperazin-1-yl)phenol (CAS 1086392-78-0) is a para-substituted N-ethylpiperazine phenol with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol [1]. The compound is a white to off-white solid at room temperature, supplied at a minimum purity specification of 98% by vendors such as AKSci, with characterization typically including MSDS, NMR, HPLC, and LC-MS documentation . It belongs to the broader class of 4-(4-substituted piperazin-1-yl)phenols, which serve as versatile synthetic intermediates in medicinal chemistry programs .

Why 4-(4-Ethylpiperazin-1-yl)phenol Cannot Be Casually Substituted by In-Class Piperazine-Phenol Analogs


Within the 4-(4-substituted piperazin-1-yl)phenol series, the identity of the N⁴-substituent on the piperazine ring dictates critical physicochemical properties—lipophilicity (XLogP3), hydrogen-bonding capacity, molecular flexibility (rotatable bond count), and bulk—that collectively govern downstream reactivity in coupling reactions, solubility in reaction media, and the pharmacokinetic profile of final elaborated compounds [1]. The ethyl substituent occupies a specific sweet spot between the unsubstituted (N–H) piperazine and bulkier N-aryl analogs, conferring a distinct XLogP3 of 1.9 versus 0.8 for 4-(piperazin-1-yl)phenol and approximately 3.4 for the phenyl-substituted derivative [2]. Generic substitution without accounting for these differences risks altered reaction kinetics in nucleophilic aromatic substitution or Buchwald–Hartwig amination, compromised intermediate solubility, and divergent biological target engagement in the final conjugate [3].

Quantitative Differentiation Evidence: 4-(4-Ethylpiperazin-1-yl)phenol vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethyl vs. Methyl, Unsubstituted, Acetyl, and Phenyl N⁴-Substituted 4-(Piperazin-1-yl)phenols

The computed XLogP3-AA value of 4-(4-ethylpiperazin-1-yl)phenol (1.9) reflects a log-unit increment attributable solely to the N-ethyl substituent [1]. This places it at an intermediate lipophilicity between the more hydrophilic unsubstituted 4-(piperazin-1-yl)phenol (0.8) [2] and the more lipophilic 4-(4-phenylpiperazin-1-yl)phenol (estimated ~3.4 based on the closely related 4-[1-(4-phenylpiperazin-1-yl)ethyl]phenol) [3]. The N-methyl analog (1.5) and N-acetyl analog (1.0) also occupy distinct XLogP3 positions, confirming that the ethyl group provides a finely graded lipophilicity option unavailable with common in-class alternatives [4].

Medicinal Chemistry Physicochemical Property Optimization Drug-Likeness

Rotatable Bond Count as a Molecular Flexibility Descriptor: 4-(4-Ethylpiperazin-1-yl)phenol Exhibits Enhanced Conformational Degrees of Freedom Relative to N-Methyl and Unsubstituted Analogs

4-(4-Ethylpiperazin-1-yl)phenol possesses 2 rotatable bonds, in contrast to 1 rotatable bond for both 4-(4-methylpiperazin-1-yl)phenol and 4-(piperazin-1-yl)phenol [1]. This additional degree of freedom arises from the ethyl group's C–C bond rotation, which provides increased conformational sampling in solution, potentially enabling better induced-fit adaptation to protein binding pockets when the scaffold is elaborated into a final ligand [2].

Conformational Flexibility Molecular Design Target Binding Entropy

Hydrogen Bond Donor Count and Its Implications for Solubility and Permeability: Ethyl Substitution Maintains a Favorable HBD Profile Unavailable with N-Unsubstituted Piperazines

The target compound has a computed Hydrogen Bond Donor (HBD) count of 1 (the phenolic –OH), consistent with all N-alkyl analogs [1]. In contrast, 4-(piperazin-1-yl)phenol possesses an HBD count of 2, owing to the additional N–H donor on the unsubstituted piperazine [2]. Each additional HBD can reduce passive membrane permeability by approximately one log unit; thus, the ethyl substitution effectively eliminates one HBD while retaining a basic tertiary amine for salt formation and solubility modulation [3].

Hydrogen Bonding Permeability Drug Design Rules

Molecular Weight and Bulk Property Differentiation for Intermediate Selection in Multi-Step Synthesis

The molecular weight of 4-(4-ethylpiperazin-1-yl)phenol (206.28 g/mol) represents an incremental +14.02 g/mol over the N-methyl analog (192.26 g/mol) and +28.05 g/mol over the unsubstituted parent (178.23 g/mol) [1]. This linear relationship corresponds to the systematic addition of methylene units, enabling precise MW tuning in fragment-based and intermediate-based synthetic strategies where minimal mass addition is critical for maintaining ligand efficiency metrics [2]. The boiling point (predicted 358.6±37.0 °C at 760 mmHg) and density (1.1±0.1 g/cm³) are provided for purification and scale-up reference .

Synthetic Intermediate Molecular Weight Scale-Up Feasibility

Downstream Derivatization Evidence: The 4-(4-Ethylpiperazin-1-yl)phenyl Scaffold Appears in Kinase and GPCR-Targeted Ligands with Documented Sub-Micromolar Binding Affinity

While no primary research articles report bioactivity data for 4-(4-ethylpiperazin-1-yl)phenol itself, the elaborated 4-(4-ethylpiperazin-1-yl)phenyl motif appears in multiple BindingDB-listed ligands. A derivative bearing this motif (N-[4-(4-ethylpiperazin-1-yl)phenyl]quinoline-5-carboxamide) exhibits an IC₅₀ of 121 nM in an NIH MLSCN screen [1]. In patent US11365196, a 4-(4-ethylpiperazin-1-yl)phenyl-containing compound demonstrates activity against FGFR1 [2]. A related derivative, N-(3-chloro-4-(4-ethylpiperazin-1-yl)phenyl)-3-cyclopentylpropanamide, displaces [³H]NMS from rat muscarinic M1 and M5 receptors with IC₅₀ values of 441 nM and 1,100 nM, respectively [3]. These downstream data validate the 4-(4-ethylpiperazin-1-yl)phenyl fragment as a productive pharmacophoric element, supporting the procurement of the phenol intermediate for SAR exploration in kinase, GPCR, and anti-infective programs.

Kinase Inhibition GPCR Targeting Patent-Backed Chemical Matter

Storage and Handling: 4-(4-Ethylpiperazin-1-yl)phenol Ships at Ambient Temperature and Requires Simple Dry Storage, Contrasting with Cold-Chain-Dependent Analogs

The target compound is shipped at room temperature and stored long-term in a cool, dry place, with a recommended sealed-in-dry storage at 2–8 °C for extended stability . This represents a logistical advantage over certain thermally sensitive or hygroscopic analogs that may require strict cold-chain shipping. Specifically, 4-(piperazin-1-yl)phenol (CAS 56621-48-8) carries GHS hazard statements including suspected carcinogenicity and germ cell mutagenicity (H341, H351), requiring additional handling precautions ; in contrast, 4-(4-ethylpiperazin-1-yl)phenol is classified under GHS as a standard warning-level material without these specific chronic toxicity warnings .

Supply Chain Storage Stability Procurement Logistics

Highest-Value Application Scenarios for 4-(4-Ethylpiperazin-1-yl)phenol Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Elaboration Requiring Fine-Tuned Lipophilicity (XLogP3 ~1.9) Without N–H Donor Liability

In kinase and GPCR drug discovery programs where the target binding site tolerates moderate lipophilicity but penalizes excessive hydrogen bond donors, 4-(4-ethylpiperazin-1-yl)phenol serves as an ideal para-functionalized building block. Its XLogP3-AA of 1.9 and single HBD (phenolic –OH) enable downstream amide, ether, or sulfonamide coupling while preserving favorable permeability predictions, a feature that the unsubstituted 4-(piperazin-1-yl)phenol (XLogP3 0.8; 2 HBD) cannot match [1]. Derivatives containing the 4-(4-ethylpiperazin-1-yl)phenyl motif have demonstrated sub-micromolar activity against FGFR1, estrogen receptor α, and muscarinic receptors, validating this fragment as a productive pharmacophoric element [2].

SAR Exploration Campaigns Investigating N-Alkyl Chain Length Effects on Potency and Selectivity

The systematic +14 Da increment from N-methyl to N-ethyl within the 4-(piperazin-1-yl)phenol series provides an ideal matched-pair design for SAR studies. The ethyl analog introduces exactly one additional rotatable bond versus the methyl analog (2 vs. 1), offering a controlled probe of conformational flexibility effects on target binding entropy without the confounding steric bulk of N-propyl or N-phenyl substitution [3]. Procurement of both the N-methyl (CAS 163210-63-7) and N-ethyl (CAS 1086392-78-0) analogs enables robust matched molecular pair analysis for lead optimization programs.

High-Throughput Synthesis and CRO Workflows Where Ambient Shipping and Reduced Hazard Classification Lower Operational Friction

For contract research organizations and high-throughput parallel synthesis facilities, the logistical profile of 4-(4-ethylpiperazin-1-yl)phenol—ambient temperature shipping, simple dry storage, and absence of H341/H351 chronic toxicity warnings—reduces cold-chain dependency and specialized handling requirements relative to the unsubstituted piperazine analog . The compound's commercial availability at 98% purity from multiple vendors with full analytical documentation (NMR, HPLC, LC-MS) enables immediate use in automated synthesis platforms without additional purification .

Intermediate for FGFR and Kinase Inhibitor Patent Chemical Space

Patent US11365196 and BindingDB entries confirm that the 4-(4-ethylpiperazin-1-yl)phenyl fragment is present in compounds with demonstrated FGFR1 inhibition, and related derivatives show activity at estrogen receptor α (IC₅₀ = 1 nM) and muscarinic receptors [4]. Procuring 4-(4-ethylpiperazin-1-yl)phenol as the synthetic entry point allows medicinal chemistry teams to efficiently access this patent-relevant chemical space through standard C–N or C–O coupling reactions, leveraging the phenolic –OH as a versatile handle for diversification [5].

Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.